1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine
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Overview
Description
1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.
Etherification: Formation of the ethoxy group.
Piperazine Formation: Cyclization to form the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Processing: Continuous addition of reagents and removal of products to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Alteration of biochemical pathways to achieve desired effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyphenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Lacks the nitro group.
1-(2-Ethoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine: Lacks the methoxy group.
Uniqueness
1-(2-Ethoxyphenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the methoxy and nitro groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-3-28-19-7-5-4-6-16(19)20-10-12-21(13-11-20)29(25,26)15-8-9-18(27-2)17(14-15)22(23)24/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGJZPYLMOGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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